molecular formula C19H21NO4S2 B4858072 4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate

4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B4858072
M. Wt: 391.5 g/mol
InChI Key: RHLHDYIDURKDOI-UHFFFAOYSA-N
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Description

4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate is a complex organic compound that features a piperidine ring, a carbonothioyl group, and a methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate typically involves multiple steps. One common route starts with the preparation of 4-hydroxypiperidine, which is then reacted with carbonothioyl chloride to form the intermediate 4-[(4-hydroxypiperidin-1-yl)carbonothioyl]phenyl. This intermediate is subsequently reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The carbonothioyl group can be reduced to a thiol.

    Substitution: The sulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonate group.

Major Products

Scientific Research Applications

4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring and carbonothioyl group may play a role in binding to these targets, while the sulfonate group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[4-(4-hydroxypiperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-14-2-8-18(9-3-14)26(22,23)24-17-6-4-15(5-7-17)19(25)20-12-10-16(21)11-13-20/h2-9,16,21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLHDYIDURKDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=S)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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